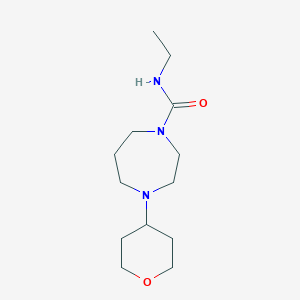
1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane, also known as CXO, is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane is in the development of new drugs for the treatment of neurological disorders, such as epilepsy and anxiety.
Mechanism of Action
The exact mechanism of action of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors in the brain. This leads to an increase in the inhibitory effects of GABA, resulting in a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects
In addition to its anxiolytic effects, 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane has been shown to have other biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane for lab experiments is its high selectivity for GABA-A receptors. This makes it a useful tool for studying the role of these receptors in neurological disorders. However, one of the limitations of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane is its relatively low potency, which may make it less effective in certain experimental settings.
Future Directions
There are several potential directions for future research on 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane. One area of interest is the development of more potent derivatives of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane that could be used in a wider range of experimental settings. Another area of focus is the investigation of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane's effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the potential therapeutic applications of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane in the treatment of other neurological disorders, such as depression and schizophrenia, warrant further investigation.
Conclusion
In conclusion, 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane is a promising compound that has been synthesized and studied for its potential applications in scientific research. Its selectivity for GABA-A receptors, anxiolytic effects, and neuroprotective properties make it a useful tool for studying the role of these receptors in neurological disorders. Further research is needed to fully understand the mechanism of action of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane involves a multistep process that begins with the reaction of cyclohex-2-en-1-one with ethylene oxide to form 1-(oxan-4-yl)cyclohex-2-en-1-ol. This intermediate is then reacted with ethylenediamine to produce 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane. The overall yield of this synthesis method is approximately 25%.
properties
IUPAC Name |
1-cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-2-5-15(6-3-1)17-9-4-10-18(12-11-17)16-7-13-19-14-8-16/h2,5,15-16H,1,3-4,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWANIXODBLPZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N2CCCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)

![2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)

![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)